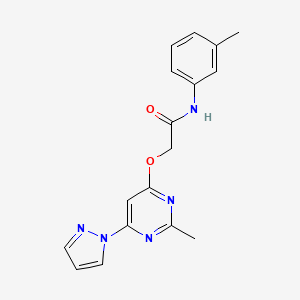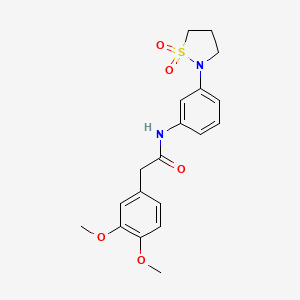
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide, also known as NMP-Na, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and pain. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide is thought to enhance plant growth by promoting the uptake of nutrients and water by the roots.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve the growth and yield of various crops, including rice, wheat, and soybeans. In addition, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been found to be non-toxic and well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in lab experiments is its low toxicity and high solubility in water, making it easy to administer and handle. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide. In medicine, further studies are needed to determine its efficacy and safety in humans, as well as its potential use in the treatment of other inflammatory and pain-related conditions. In agriculture, more research is needed to optimize its use as a plant growth enhancer and to determine its effects on soil health. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide could be further studied for its potential use in the synthesis of nanoparticles and other advanced materials.
Synthesis Methods
The synthesis of N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide involves the reaction of 2-naphthylacetic acid with N-(1-cyano-1-methylpropyl)glycine in the presence of sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide in its pure form.
Scientific Research Applications
N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation. In agriculture, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been studied for its ability to enhance plant growth and improve crop yield. In material science, N-(1-cyano-1-methylpropyl)-2-(naphthalen-1-yl)acetamide has been used as a surfactant in the synthesis of nanoparticles and as a stabilizer for emulsions.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-3-17(2,12-18)19-16(20)11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJCNSTYOLWPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2754626.png)

![benzo[d]thiazol-2-yl(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2754632.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methoxy-4-methylbenzamide](/img/structure/B2754633.png)
![8-(2-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754634.png)

![N-(3-methoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2754637.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)
![1-[(Tert-butoxy)carbonyl]pyrrolidine-2,5-dicarboxylic acid](/img/structure/B2754642.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2754643.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)
